- An amphiphilic pyrene sheet for selective functionalization of graphene, Chemical Communications (Cambridge, 2011, 47(29), 8259-8261

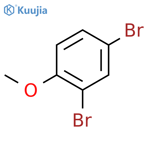

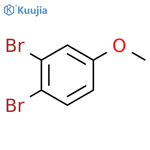

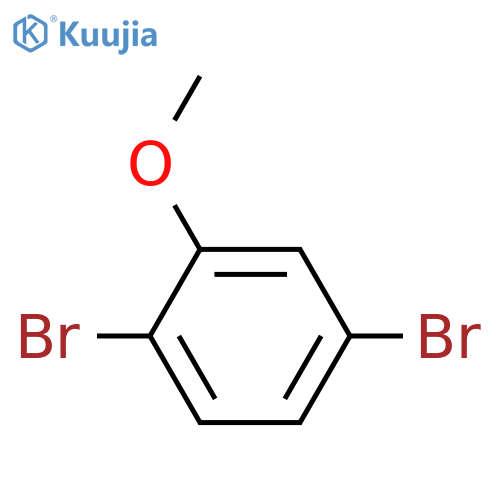

Cas no 95970-08-4 (1,4-dibromo-2-methoxybenzene)

1,4-dibromo-2-methoxybenzene structure

商品名:1,4-dibromo-2-methoxybenzene

1,4-dibromo-2-methoxybenzene 化学的及び物理的性質

名前と識別子

-

- 2,5-Dibromoanisole

- 1,4-dibromo-2-methoxybenzene

- 1,4-dibromo-2-methoxy-benzene

- 1,4-dibromo-3-methoxybenzene

- 2,4-DICHLOROBENZENEDIAZONIUM 1,5-NAPHTHALENEDISULFONATE HYDRATE

- Benzene,1,4-dibromo-2-methoxy

- 1,4-Dibromo-2-methoxybenzene (ACI)

-

- MDL: MFCD07780698

- インチ: 1S/C7H6Br2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3

- InChIKey: YJGNTPRGNRICPY-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(OC)C(Br)=CC=1

計算された属性

- せいみつぶんしりょう: 263.87900

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

じっけんとくせい

- 密度みつど: 1.823±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 257-261 ºC

- フラッシュポイント: 99.1±20.3 ºC,

- ようかいど: 極微溶性(0.26 g/l)(25ºC)、

- PSA: 9.23000

- LogP: 3.22020

1,4-dibromo-2-methoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM195083-100g |

1,4-dibromo-2-methoxybenzene |

95970-08-4 | 95+% | 100g |

$355 | 2022-06-09 | |

| eNovation Chemicals LLC | D565550-10g |

2,5-Dibromoanisole |

95970-08-4 | 97% | 10g |

$380 | 2023-09-03 | |

| Chemenu | CM195083-500g |

1,4-dibromo-2-methoxybenzene |

95970-08-4 | 95+% | 500g |

$1047 | 2021-06-16 | |

| eNovation Chemicals LLC | D961328-100g |

Benzene, 1,4-dibromo-2-methoxy- |

95970-08-4 | 97% | 100g |

$160 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-SU659-5g |

1,4-dibromo-2-methoxybenzene |

95970-08-4 | 98% | 5g |

465.0CNY | 2021-08-04 | |

| eNovation Chemicals LLC | D565550-25g |

2,5-Dibromoanisole |

95970-08-4 | 97% | 25g |

$98 | 2024-05-24 | |

| Enamine | EN300-1897812-100.0g |

1,4-dibromo-2-methoxybenzene |

95970-08-4 | 95% | 100g |

$850.0 | 2023-06-03 | |

| Enamine | EN300-1897812-0.1g |

1,4-dibromo-2-methoxybenzene |

95970-08-4 | 95% | 0.1g |

$19.0 | 2023-09-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1099-5G |

1,4-dibromo-2-methoxybenzene |

95970-08-4 | 95% | 5g |

¥ 534.00 | 2023-04-12 | |

| eNovation Chemicals LLC | D565550-1g |

2,5-Dibromoanisole |

95970-08-4 | 97% | 1g |

$58 | 2024-05-24 |

1,4-dibromo-2-methoxybenzene 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, reflux

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Tripotassium phosphate , Tetrabutylammonium tribromide Solvents: Acetonitrile ; 16 h, 100 °C

リファレンス

- Transition-metal-free decarboxylative bromination of aromatic carboxylic acids, Chemical Science, 2018, 9(15), 3860-3865

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran , Hexane ; rt; overnight, 70 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Thienopyridines as melanin-concentrating hormone receptor antagonists, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 12 °C

1.2 Reagents: Hydrogen bromide Catalysts: Copper bromide (CuBr) ; 40 - 65 °C

1.2 Reagents: Hydrogen bromide Catalysts: Copper bromide (CuBr) ; 40 - 65 °C

リファレンス

- Method for preparing 2,5-dibromophenol, China, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Sulfuric acid Catalysts: Ethanol

リファレンス

- Polybromo-aromatic compounds. III. Synthesis of bromo-substituted anisoles, Zhurnal Organicheskoi Khimii, 1984, 20(12), 2588-99

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 18 h, 65 °C

1.2 Reagents: Ammonia Solvents: Water

1.2 Reagents: Ammonia Solvents: Water

リファレンス

- Active Molybdenum-Based Anode for Dehydrogenative Coupling Reactions, Angewandte Chemie, 2018, 57(9), 2450-2454

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium methoxide Solvents: Pyridine

リファレンス

- Polybromo aromatic compounds. IV. Methoxydebromination of polybromobenzenes in pyridine, Zhurnal Organicheskoi Khimii, 1988, 24(3), 577-83

1,4-dibromo-2-methoxybenzene Raw materials

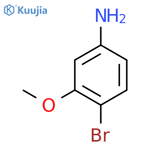

- 4-Bromo-3-methoxyaniline

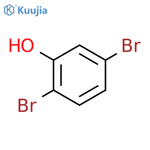

- 2,5-Dibromophenol

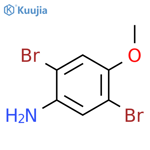

- 2,5-Dibromo-4-methoxyaniline

- 1,2,4-Tribromobenzene

- 1,4-Dibromo-2-fluorobenzene

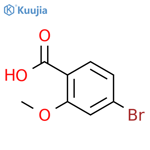

- 4-Bromo-2-methoxybenzoic acid

1,4-dibromo-2-methoxybenzene Preparation Products

1,4-dibromo-2-methoxybenzene 関連文献

-

1. Displacement of an acetamido- and a nitro-group during bromination of an aromatic compoundCharles R. Harrison,J. F. W. McOmie J. Chem. Soc. C 1966 997

95970-08-4 (1,4-dibromo-2-methoxybenzene) 関連製品

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 81216-14-0(7-bromohept-1-yne)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量